molecular formula C4H8O3S B13298374 3-Methoxy-2-sulfanylpropanoic acid

3-Methoxy-2-sulfanylpropanoic acid

Cat. No.: B13298374
M. Wt: 136.17 g/mol
InChI Key: LPNLEJSJTGLPJR-UHFFFAOYSA-N
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Description

3-Methoxy-2-sulfanylpropanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-sulfanylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methoxypropanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3-methoxy-2-sulfanylpropanenitrile, followed by acid hydrolysis. This process allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-sulfanylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-sulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionic acid: Similar structure but lacks the methoxy group.

    2-Methoxypropanoic acid: Similar structure but lacks the sulfanyl group.

    3-Methoxypropanoic acid: Similar structure but lacks the sulfanyl group.

Uniqueness

3-Methoxy-2-sulfanylpropanoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

3-methoxy-2-sulfanylpropanoic acid

InChI

InChI=1S/C4H8O3S/c1-7-2-3(8)4(5)6/h3,8H,2H2,1H3,(H,5,6)

InChI Key

LPNLEJSJTGLPJR-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)S

Origin of Product

United States

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